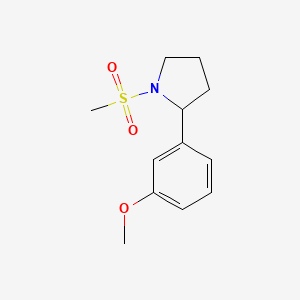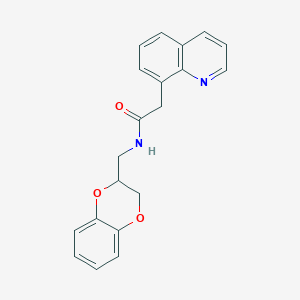![molecular formula C18H21N5OS B7546364 N-benzyl-N-ethyl-2-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylpropanamide](/img/structure/B7546364.png)
N-benzyl-N-ethyl-2-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-N-ethyl-2-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylpropanamide, also known as BMS-986165, is a novel small molecule inhibitor that targets the TYK2 enzyme. TYK2 plays a crucial role in the JAK-STAT signaling pathway, which is responsible for regulating the immune system. BMS-986165 has shown promising results in preclinical studies and is being investigated as a potential treatment for various autoimmune diseases.
Mécanisme D'action
N-benzyl-N-ethyl-2-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylpropanamide targets the TYK2 enzyme, which is involved in the JAK-STAT signaling pathway. This pathway is critical for regulating the immune system and plays a role in the development of autoimmune diseases. By inhibiting TYK2, N-benzyl-N-ethyl-2-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylpropanamide can reduce the production of pro-inflammatory cytokines, leading to a decrease in inflammation and disease activity.
Biochemical and Physiological Effects
N-benzyl-N-ethyl-2-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylpropanamide has been shown to effectively reduce inflammation and disease activity in preclinical models of autoimmune diseases. In addition, N-benzyl-N-ethyl-2-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylpropanamide has been shown to have a favorable safety profile in preclinical studies, with no significant adverse effects observed at therapeutic doses.
Avantages Et Limitations Des Expériences En Laboratoire
N-benzyl-N-ethyl-2-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylpropanamide has several advantages for lab experiments, including its specificity for the TYK2 enzyme and its ability to effectively reduce inflammation and disease activity in preclinical models of autoimmune diseases. However, the limitations of N-benzyl-N-ethyl-2-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylpropanamide include its relatively short half-life and the need for further studies to evaluate its long-term safety and efficacy in humans.
Orientations Futures
There are several future directions for the development of N-benzyl-N-ethyl-2-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylpropanamide. One potential application is the treatment of other autoimmune diseases, such as multiple sclerosis and lupus. In addition, further studies are needed to evaluate the long-term safety and efficacy of N-benzyl-N-ethyl-2-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylpropanamide in humans. Finally, the development of more potent and selective TYK2 inhibitors could lead to the development of more effective treatments for autoimmune diseases.
Méthodes De Synthèse
The synthesis of N-benzyl-N-ethyl-2-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylpropanamide involves several chemical reactions, starting with the condensation of 1-methylpyrazolo[3,4-d]pyrimidine-4-amine with ethyl 2-bromoacetate to form ethyl 2-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)acetate. This intermediate is then reacted with benzylamine to form N-benzyl-2-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)acetamide, which is further reacted with 2-chloro-N-(2-hydroxyethyl)propanamide to form the final product, N-benzyl-N-ethyl-2-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylpropanamide.
Applications De Recherche Scientifique
N-benzyl-N-ethyl-2-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylpropanamide has been extensively studied in preclinical models of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In these studies, N-benzyl-N-ethyl-2-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylpropanamide has been shown to effectively reduce inflammation and disease severity. Clinical trials are currently underway to evaluate the safety and efficacy of N-benzyl-N-ethyl-2-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylpropanamide in humans.
Propriétés
IUPAC Name |
N-benzyl-N-ethyl-2-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5OS/c1-4-23(11-14-8-6-5-7-9-14)18(24)13(2)25-17-15-10-21-22(3)16(15)19-12-20-17/h5-10,12-13H,4,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQLSLFPREUJAGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)C(C)SC2=NC=NC3=C2C=NN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-ethyl-2-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]acetyl]-methylamino]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B7546283.png)
![N-cyclopropyl-2-[(2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-2-phenylacetamide](/img/structure/B7546293.png)
![3-chloro-N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide](/img/structure/B7546301.png)
![2,4-difluoro-N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide](/img/structure/B7546310.png)
![3-[2-Oxo-2-(2-phenylpyrrolidin-1-yl)ethyl]quinazolin-4-one](/img/structure/B7546317.png)
![4-[4-(Pyridin-3-ylmethyl)piperazin-1-yl]sulfonyl-2,1,3-benzothiadiazole](/img/structure/B7546325.png)
![3,5-dichloro-N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide](/img/structure/B7546336.png)
![N-tert-butyl-2-[[4-(furan-2-ylmethyl)-5-pyrrolidin-1-yl-1,2,4-triazol-3-yl]sulfanyl]propanamide](/img/structure/B7546339.png)
![2-Methyl-4-[2-oxo-2-(2-phenylpyrrolidin-1-yl)ethyl]phthalazin-1-one](/img/structure/B7546347.png)
![2-(2-Methylindol-1-yl)-1-[4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl]ethanone](/img/structure/B7546354.png)
![[4-(1,3-Thiazol-2-yl)piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone](/img/structure/B7546365.png)


![(2-methylcyclopropyl)-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)pyrrolidin-1-yl]methanone](/img/structure/B7546381.png)